N'-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with diphenyl groups and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
Uniqueness
N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring structure substituted with diphenyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
372184-48-0 |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)19(25)23-22-18(24)17-14-21(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
GOJQZMGZIHGDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.